molecular formula C29H26ClN3O6 B11621627 4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B11621627
M. Wt: 548.0 g/mol
InChI Key: GHNCROZCUWZDLR-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHClNO

    Systematic Name: 4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

The compound belongs to the oxazole family and combines elements from various functional groups. Its intricate structure suggests potential biological activity.

Preparation Methods

Industrial Production:: Unfortunately, industrial-scale synthesis details are scarce. pharmaceutical companies may optimize existing methods or develop novel approaches to produce this compound efficiently.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The furan ring and pyrrolidinone moiety could undergo oxidation.

    Substitution: The chlorophenyl group may participate in substitution reactions.

    Reduction: Reduction of the oxazole ring or other functional groups could occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO or PCC.

    Substitution: Alkylating agents (e.g., alkyl halides).

    Reduction: Reducing agents (e.g., LiAlH).

Major Products:: The specific products depend on reaction conditions, but potential intermediates include amides, esters, and heterocycles.

Scientific Research Applications

This compound’s versatility makes it intriguing for various fields:

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).

    Chemistry: Study its reactivity and design derivatives.

    Biology: Explore its interactions with biological targets.

Mechanism of Action

Understanding its mechanism involves identifying molecular targets and pathways. Unfortunately, data on this compound’s specific mode of action are limited.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H26ClN3O6

Molecular Weight

548.0 g/mol

IUPAC Name

4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C29H26ClN3O6/c1-3-14-37-20-12-10-19(11-13-20)33-25(34)16-24(28(33)35)32(17-21-7-6-15-38-21)29(36)27-26(18(2)39-31-27)22-8-4-5-9-23(22)30/h4-13,15,24H,3,14,16-17H2,1-2H3

InChI Key

GHNCROZCUWZDLR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C4=NOC(=C4C5=CC=CC=C5Cl)C

Origin of Product

United States

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